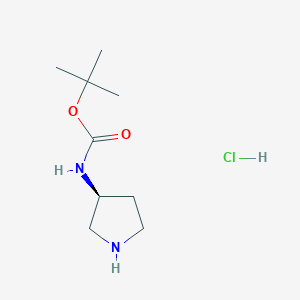
2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis of this compound has been achieved through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile have been studied extensively. In addition to its anticancer, antibacterial, and antiviral activities, this compound has been found to exhibit anti-inflammatory and antioxidant activities. It has also been found to modulate various signaling pathways involved in cell survival, proliferation, and differentiation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile in lab experiments include its potent biological activities, high purity, and yield. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for research involving 2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile. These include:
1. Further studies to elucidate the mechanism of action of this compound and its physiological effects.
2. Development of more efficient and cost-effective synthesis methods to produce this compound.
3. Evaluation of the potential of this compound as a lead compound for drug discovery.
4. Investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory diseases.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy.
In conclusion, 2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile is a promising compound with potential applications in medicinal chemistry. Its potent biological activities make it a potential candidate for drug discovery, and further studies are needed to fully understand its mechanism of action and physiological effects.
Synthesis Methods
The synthesis of 2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile has been achieved through several methods, including the reaction of 5-chloro-2-aminobenzothiazole with 6-fluoropyridine-2-carbaldehyde, followed by the condensation of the resulting product with cyanoacetic acid. Another method involves the reaction of 5-chloro-2-aminobenzothiazole with 6-fluoropyridine-2-carboxylic acid, followed by the condensation of the resulting product with ethyl cyanoacetate. These methods have been optimized to yield high purity and yield of the target compound.
Scientific Research Applications
2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile has been found to exhibit promising biological activities, making it a potential candidate for drug discovery. In particular, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to exhibit antibacterial and antiviral activities, making it a potential candidate for the treatment of infectious diseases.
properties
IUPAC Name |
2-(5-chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClFN3OS/c16-8-4-5-12-11(6-8)20-15(22-12)9(7-18)14(21)10-2-1-3-13(17)19-10/h1-6,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGYCICXUSLIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)C(C#N)C2=NC3=C(S2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1,3-benzothiazol-2-yl)-3-(6-fluoropyridin-2-yl)-3-oxopropanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B2803061.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2803065.png)
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2803068.png)

![N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide](/img/structure/B2803070.png)
![(Z)-8-(tert-butyl)-1-(3-chlorophenyl)-4-((2,6-dimethylphenyl)imino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B2803071.png)
![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-3-phenyl-2-propyn-1-ol](/img/structure/B2803072.png)
![N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![ethyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2803074.png)
![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-4-nitrobenzenecarboxamide](/img/structure/B2803075.png)
![1-[1-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2803077.png)

